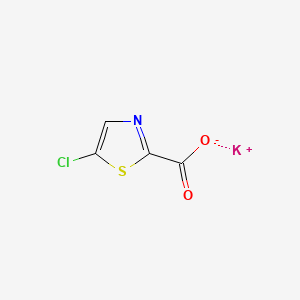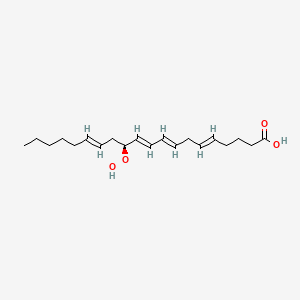
4-Cyanothiophene-2-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyanothiophene-2-carbonyl chloride is an organic compound with the molecular formula C6H2ClNOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyanothiophene-2-carbonyl chloride typically involves the chlorination of 4-cyanothiophene-2-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The process is generally conducted under reflux conditions to ensure complete conversion of the carboxylic acid to the corresponding acyl chloride .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Safety measures are crucial due to the use of hazardous reagents like thionyl chloride .
Chemical Reactions Analysis
Types of Reactions
4-Cyanothiophene-2-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidative conditions can convert the thiophene ring to sulfoxides or sulfones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Major Products Formed
Amides and Esters: Formed through nucleophilic substitution.
Alcohols: Resulting from reduction reactions.
Sulfoxides and Sulfones: Products of oxidation reactions.
Scientific Research Applications
4-Cyanothiophene-2-carbonyl chloride has diverse applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various heterocyclic compounds.
Material Science: Incorporated into the design of organic semiconductors and conductive polymers.
Medicinal Chemistry: Explored for its potential in developing pharmaceutical agents with anti-inflammatory, antimicrobial, and anticancer properties
Mechanism of Action
The mechanism of action of 4-Cyanothiophene-2-carbonyl chloride is primarily related to its reactivity as an acyl chloride. It readily reacts with nucleophiles, facilitating the formation of various derivatives. The thiophene ring can also participate in π-π interactions and electron-donating or withdrawing effects, influencing the compound’s reactivity and interactions with biological targets .
Comparison with Similar Compounds
Similar Compounds
2-Thiophenecarbonyl chloride: Lacks the cyano group, making it less versatile in certain synthetic applications.
4-Cyanothiophene-2-carboxylic acid: Precursor to 4-Cyanothiophene-2-carbonyl chloride, used in similar synthetic pathways.
Uniqueness
This compound’s unique combination of the cyano and acyl chloride functional groups makes it a valuable intermediate in organic synthesis. Its reactivity and versatility distinguish it from other thiophene derivatives .
Properties
Molecular Formula |
C6H2ClNOS |
|---|---|
Molecular Weight |
171.60 g/mol |
IUPAC Name |
4-cyanothiophene-2-carbonyl chloride |
InChI |
InChI=1S/C6H2ClNOS/c7-6(9)5-1-4(2-8)3-10-5/h1,3H |
InChI Key |
HOVHTPNEMVDQCH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1C#N)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-(4-Aminoanilino)propyl]pyrrolidin-2-one](/img/structure/B13884883.png)
![4-chloro-2-cyclopropyl-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13884885.png)









![7-Bromo-5-methyl-2-(piperidin-1-ylmethyl)thieno[3,2-c]pyridin-4-one](/img/structure/B13884952.png)

